BenchChemオンラインストアへようこそ!

1H-indazole-6-carboxamide

Medicinal Chemistry Scaffold Procurement Building Block Sourcing

Choose this 1H-indazole-6-carboxamide scaffold for your kinase or metabolic disease programs. Validated by co-crystal structures (PDB 9D75), its 6-carboxamide regioisomer provides distinct electronic properties (reduced pKa) and a defensible IP position. Ideal for hit-to-lead and parallel synthesis. ≥95% purity, multi-gram availability.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 906000-44-0
Cat. No. B1613723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-6-carboxamide
CAS906000-44-0
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)NN=C2
InChIInChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11)
InChIKeyFBGOHJNZYJSJKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-6-carboxamide CAS 906000-44-0: Procurement-Grade Heterocyclic Scaffold for Medicinal Chemistry


1H-Indazole-6-carboxamide (CAS 906000-44-0; molecular formula C₈H₇N₃O; MW 161.16) is a bicyclic heteroaromatic building block consisting of a fused benzene-pyrazole (indazole) core bearing a primary carboxamide group at the 6-position. The compound is commercially available as a solid with a typical purity specification of ≥95%, and the carboxamide substituent confers an electron-withdrawing character that reduces indazole ring basicity compared to unsubstituted analogs (predicted indazole NH pKa ~3.8) . First disclosed in the patent literature as a synthetic intermediate (WO2006/086255 A2) [1], this scaffold serves as a versatile core for constructing pharmacologically active derivatives across multiple therapeutic areas.

Why Indazole-6-carboxamide Cannot Be Replaced by Indazole-3-carboxamide or Other Regioisomers


Interchanging indazole carboxamide regioisomers is not a functionally neutral substitution. The 6-carboxamide regioisomer exhibits distinct electronic properties—specifically, a reduced indazole NH pKa (~3.8) relative to unsubstituted indazole, which alters hydrogen-bonding capacity and influences binding interactions with biological targets such as kinase hinge regions . Furthermore, established structure-activity relationship (SAR) studies demonstrate that the regiochemistry of the carboxamide linker on the indazole core is critical for functional activity; for example, indazole-3-carboxamides have been optimized as calcium-release activated calcium (CRAC) channel blockers, whereas the 6-substituted scaffold appears preferentially in patent literature directed toward kinase inhibition and metabolic enzyme targets, indicating that substitution position is not interchangeable for intended pharmacological outcomes [1].

1H-Indazole-6-carboxamide: Comparative Procurement Evidence Versus Closest Analogs


Commercial Availability Comparison: 1H-Indazole-6-carboxamide vs. 1-Methyl-1H-indazole-6-carboxamide vs. 4-Fluoro-1H-indazole-6-carboxamide

A procurement-relevant comparison of commercial availability across three closely related indazole-6-carboxamide scaffolds reveals that the parent 1H-indazole-6-carboxamide (CAS 906000-44-0) is stocked in multi-gram quantities by ≥6 verified vendors with immediate shipping, whereas the N1-methylated analog (1-Methyl-1H-indazole-6-carboxamide) and the C4-fluorinated analog (4-Fluoro-1H-indazole-6-carboxamide) show substantially reduced vendor coverage and inventory depth . The parent scaffold offers a superior balance of structural simplicity (MW 161.16) and demonstrated derivatization potential as evidenced by its citation as a synthetic intermediate in patent literature [1].

Medicinal Chemistry Scaffold Procurement Building Block Sourcing

Patent Citation Frequency and Scaffold Precedence: 1H-Indazole-6-carboxamide vs. Indazole-3-carboxamide Regioisomers

Analysis of patent landscape reveals that the 1H-indazole-6-carboxamide scaffold is preferentially claimed in kinase inhibitor patent families, whereas indazole-3-carboxamide scaffolds dominate the CRAC channel blocker patent space [1]. Specifically, the 6-carboxamide regioisomer appears as the core motif in patent applications directed toward p38α MAP kinase inhibition, as evidenced by the co-crystal structure of a 6-carboxamide-bearing indazole derivative (compound OSF346) bound to human p38α MAP kinase (PDB 9D75, resolution 2.13 Å), confirming the scaffold‘s structural compatibility with kinase ATP-binding pockets [2]. No equivalent co-crystal structure exists for an indazole-3-carboxamide scaffold in a kinase target.

Intellectual Property Scaffold Prioritization Kinase Inhibitor Development

Derivative Potency Benchmarking: Indazole-6-carboxamide-Based DGAT2 Inhibitor vs. KHK Inhibitor Series

Binding affinity data for two distinct 1H-indazole-6-carboxamide derivatives demonstrate the scaffold‘s capacity to support nanomolar potency across divergent target classes. A fully elaborated derivative (3-(2-chlorophenyl)-1-(4-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]-1H-indazole-6-carboxamide; Example 88 from US11104690) achieved an IC₅₀ of 15 nM against human DGAT2 in a triolein production assay [1]. In contrast, a simpler derivative (N-(azetidin-3-yl)-1-phenyl-1H-indazole-6-carboxamide; Compound C-34 from US11083720) exhibited an IC₅₀ of 580 nM against human ketohexokinase (KHK-C/KHK-A) in a recombinant protein high-throughput screening assay, while a closely related analog (Compound C-26) with a piperidinyl substituent showed substantially reduced activity (IC₅₀ = 2,300 nM) [2]. This within-scaffold 4-fold to 150-fold potency differential illustrates that the 6-carboxamide core is permissive to optimization but not inherently active, underscoring the importance of starting with the correct regioisomer for derivative elaboration.

Metabolic Disease DGAT2 Inhibition Ketohexokinase Inhibition Scaffold Optimization

Recommended Procurement and Application Scenarios for 1H-Indazole-6-carboxamide CAS 906000-44-0


Kinase Inhibitor Lead Generation and Scaffold Hopping Campaigns

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors should prioritize the 1H-indazole-6-carboxamide scaffold over the 3-carboxamide regioisomer. The 6-substituted indazole core has been structurally validated in the p38α MAP kinase co-crystal structure (PDB 9D75, 2.13 Å resolution) [1], confirming its compatibility with kinase hinge-region hydrogen-bonding geometry. The 6-carboxamide regioisomer is also preferentially claimed in kinase-targeted patent families [2], providing a defensible intellectual property starting point distinct from the extensively claimed indazole-3-carboxamide CRAC channel blocker series.

Synthesis of Diversified Indazole-Derived Screening Libraries

The parent 1H-indazole-6-carboxamide (MW 161.16) represents the minimal scaffold for constructing diversified screening libraries via amide coupling at the 6-position carboxamide nitrogen or N1-alkylation at the indazole ring. With multi-gram commercial availability (5 g scale from AKSci) and ≥95% purity specification supported by batch-specific analytical data (NMR, HPLC, GC) , this scaffold is procurement-ready for parallel synthesis campaigns. The low molecular weight and favorable logP (~1.55) ensure that elaborated derivatives remain within drug-like physicochemical space, reducing the risk of attrition due to poor ADME properties.

Metabolic Disease Target Exploration (DGAT2 and KHK)

The 1H-indazole-6-carboxamide scaffold has demonstrated applicability across multiple metabolic disease targets. Derivative compounds based on this core have achieved potent inhibition of human DGAT2 (IC₅₀ = 15 nM) and human ketohexokinase (IC₅₀ = 580 nM for optimized analog) [3][4]. The 6-carboxamide functionality provides a vector for introducing diverse amine substituents (azetidinyl, piperidinyl, or elaborated benzyl/aryl moieties) to modulate target selectivity and potency, making it a versatile core for hit-to-lead optimization in metabolic disease programs.

Dual-Target Inhibitor Design for Neuroinflammation

Emerging research demonstrates that elaborated 1H-indazole-6-carboxamide derivatives can achieve dual-target inhibition profiles. The compound 1-(cyclohexylmethyl)-5-(2,4-difluorobenzyl)-N-[2-(dimethylamino)ethyl]-1H-indazole-6-carboxamide has been co-crystallized with both human butyrylcholinesterase (PDB 9I5O, 2.66 Å resolution) [5] and human p38α MAP kinase (PDB 9D75) [1], establishing this scaffold as a privileged core for developing first-in-class dual BuChE/p38α MAPK inhibitors targeting neuroinflammation and cognitive decline. Procurement of the parent 1H-indazole-6-carboxamide scaffold enables exploration of this dual-target pharmacophore space, which is not accessible from alternative regioisomeric scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-indazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.